molecular formula C12H16Cl2N4O4S B6614576 4-chlorobenzene-1,3-diamine;sulfuric acid CAS No. 84540-39-6

4-chlorobenzene-1,3-diamine;sulfuric acid

Cat. No.: B6614576
CAS No.: 84540-39-6
M. Wt: 383.3 g/mol
InChI Key: WMSFKDQCVNJFQF-UHFFFAOYSA-N
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Description

4-chlorobenzene-1,3-diamine;sulfuric acid is a compound that combines 4-chlorobenzene-1,3-diamine with sulfuric acid. This compound is known for its applications in various fields, including organic synthesis and industrial processes. The molecular formula for 4-chlorobenzene-1,3-diamine is C6H7ClN2, and it is often used as an intermediate in the production of dyes and other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chlorobenzene-1,3-diamine can be synthesized through several methods. One common method involves the reduction of 4-chloronitrobenzene using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm .

Industrial Production Methods

In industrial settings, 4-chlorobenzene-1,3-diamine is produced on a larger scale using similar reduction methods. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-chlorobenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chlorobenzene-1,3-diamine;sulfuric acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential effects on biological systems and its role in enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chlorobenzene-1,3-diamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved include the inhibition of enzyme activity and the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chlorobenzene-1,3-diamine is unique due to its specific positioning of the amine groups, which affects its reactivity and applications. Its combination with sulfuric acid further enhances its utility in various chemical processes .

Biological Activity

4-Chlorobenzene-1,3-diamine; sulfuric acid is a chemical compound with significant applications in various fields, particularly in organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

4-Chlorobenzene-1,3-diamine is an aromatic amine that serves as an intermediate in the synthesis of various organic compounds. When combined with sulfuric acid, it exhibits altered reactivity and solubility, enhancing its utility in chemical processes.

The biological activity of 4-chlorobenzene-1,3-diamine; sulfuric acid primarily revolves around its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which affects cellular processes and signaling pathways. This inhibition can lead to various biological effects, including alterations in cell proliferation and apoptosis.
  • Cellular Disruption : By interfering with enzyme activity, the compound may disrupt normal cellular functions, leading to potential therapeutic outcomes or adverse effects depending on the context of use.

Antimicrobial Properties

Research indicates that 4-chlorobenzene-1,3-diamine exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains. The compound's ability to inhibit bacterial growth suggests potential applications in developing antimicrobial agents.

Cytotoxicity and Anticancer Activity

Studies have explored the cytotoxic effects of 4-chlorobenzene-1,3-diamine on cancer cell lines. The compound has demonstrated the ability to induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapy.

Case Studies

  • Cytotoxicity Study : A study involving human cancer cell lines showed that 4-chlorobenzene-1,3-diamine induced apoptosis at concentrations above 50 µM. The mechanism was linked to the activation of caspase pathways.
  • Antimicrobial Efficacy : In vitro tests revealed that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations.

Data Table: Biological Activities

Activity Type Tested Organisms/Cells Concentration (µM) Outcome
AntimicrobialE. coli25Inhibition of growth
AntimicrobialS. aureus50Significant reduction in colony count
CytotoxicityHuman cancer cell lines50Induction of apoptosis

Research Findings

Recent studies have highlighted the dual nature of 4-chlorobenzene-1,3-diamine; sulfuric acid as both a potential therapeutic agent and a toxic compound under certain conditions. Its efficacy in enzyme inhibition suggests applications in drug development, particularly for diseases where enzyme dysregulation is a factor.

Toxicological Considerations

While exploring its biological activity, it is crucial to consider the toxicological profile of 4-chlorobenzene-1,3-diamine. Studies indicate that exposure can lead to adverse effects such as skin irritation and sensitization. Safety assessments are essential when considering its application in pharmaceuticals or cosmetics.

Properties

IUPAC Name

4-chlorobenzene-1,3-diamine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H7ClN2.H2O4S/c2*7-5-2-1-4(8)3-6(5)9;1-5(2,3)4/h2*1-3H,8-9H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSFKDQCVNJFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)Cl.C1=CC(=C(C=C1N)N)Cl.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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